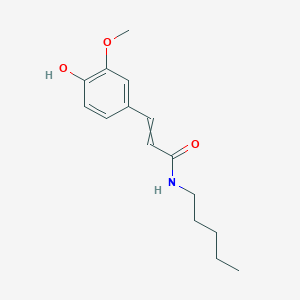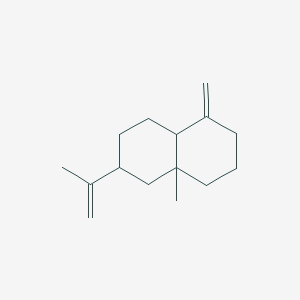
8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene: is a complex organic compound with a unique structure. It is also known by other names such as Naphthalene, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-1-methylene-7-(1-methylethenyl)- . This compound is part of the naphthalene family and is characterized by its octahydro structure, which means it is a fully hydrogenated form of naphthalene.
Preparation Methods
The synthesis of 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene involves several steps. One common method is through the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, where reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used to introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene include:
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares a similar structure but differs in the position and type of substituents.
4,11-Selinadiene: Another related compound with a similar octahydro naphthalene core but different functional groups.
The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which can influence its reactivity and applications.
Properties
CAS No. |
826337-59-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
8a-methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-8-14-12(3)6-5-9-15(14,4)10-13/h13-14H,1,3,5-10H2,2,4H3 |
InChI Key |
HKHIRDBEBCMFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2C(=C)CCCC2(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


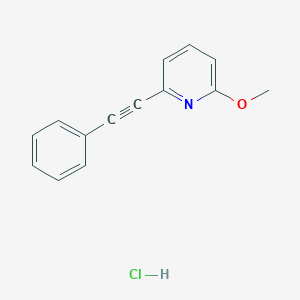
methanone](/img/structure/B14229968.png)
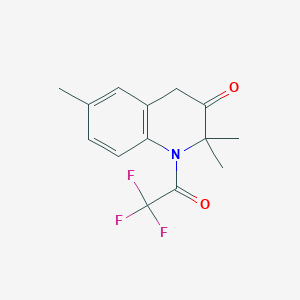
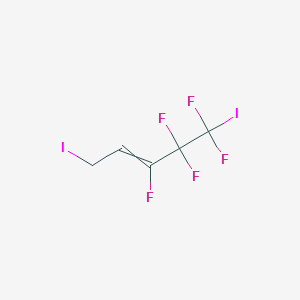
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
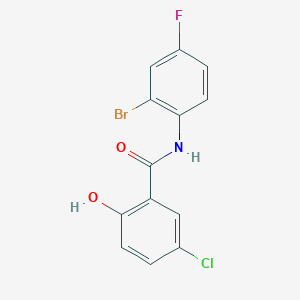
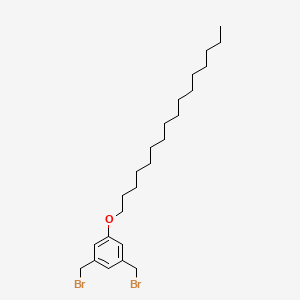
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
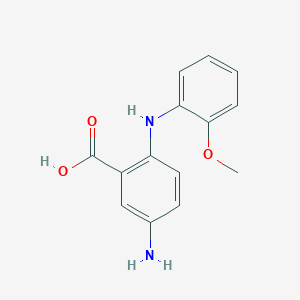
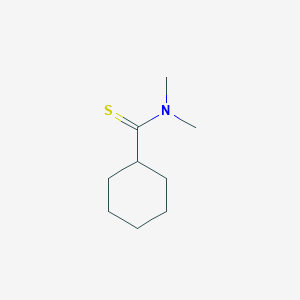
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
